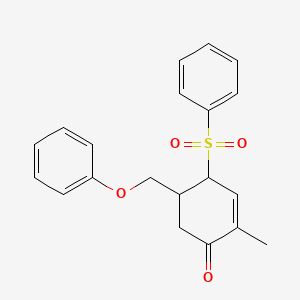
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexenone core substituted with benzenesulfonyl, methyl, and phenoxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-one with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the cyclohexenone to form the desired product.
Another approach involves the use of a Friedel-Crafts acylation reaction, where cyclohex-2-en-1-one is treated with benzenesulfonyl chloride and an aluminum chloride catalyst. This method provides a high yield of the target compound under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient production with minimal waste and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Substituted benzenesulfonyl derivatives.
Aplicaciones Científicas De Investigación
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The cyclohexenone moiety can undergo Michael addition reactions with nucleophiles, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog with similar reactivity but lacking the benzenesulfonyl and phenoxymethyl groups.
4-Hydroxycyclohex-2-en-1-one: Contains a hydroxyl group instead of the benzenesulfonyl group, leading to different reactivity and applications.
2-Methylcyclohex-2-en-1-one: Similar structure but without the benzenesulfonyl and phenoxymethyl groups.
Uniqueness
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one is unique due to the presence of both benzenesulfonyl and phenoxymethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in various fields.
Propiedades
Número CAS |
84065-62-3 |
|---|---|
Fórmula molecular |
C20H20O4S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H20O4S/c1-15-12-20(25(22,23)18-10-6-3-7-11-18)16(13-19(15)21)14-24-17-8-4-2-5-9-17/h2-12,16,20H,13-14H2,1H3 |
Clave InChI |
HPPKYPNLGRGFRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C(CC1=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


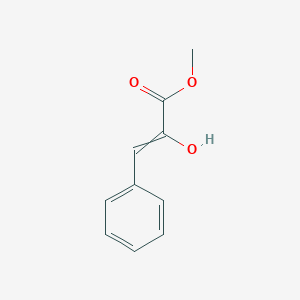
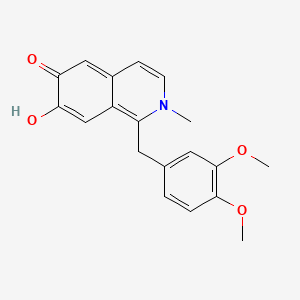
![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)
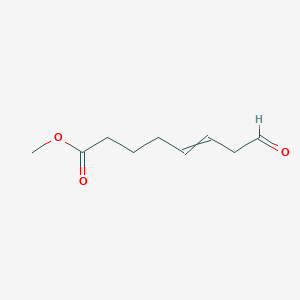


![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)

![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
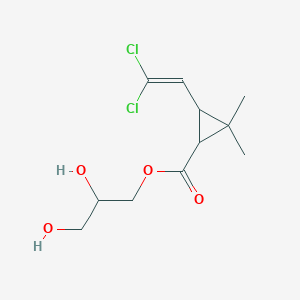
![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
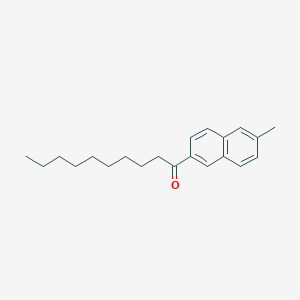

![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
